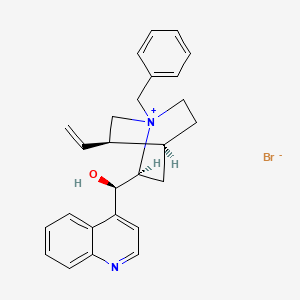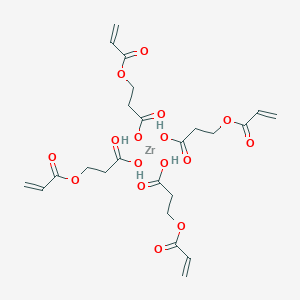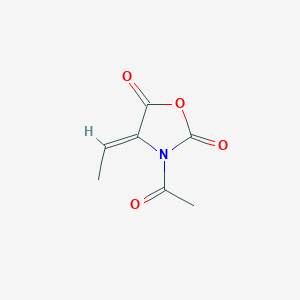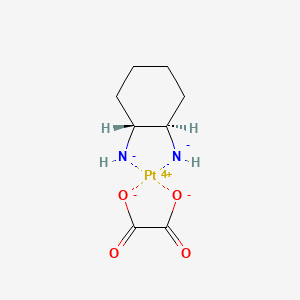
4-(2-Chloro-1,2-diphenylethenyl)phenol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-(2-Chloro-1,2-diphenylethenyl)phenol contains a total of 39 bonds, including 24 non-H bonds, 19 multiple bonds, 3 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, and 1 aromatic hydroxyl .Chemical Reactions Analysis
Phenols, including 4-(2-Chloro-1,2-diphenylethenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Wissenschaftliche Forschungsanwendungen
Biodegradation of Diphenyl Ether Derivatives : Sphingomonas sp. strain SS3 can degrade diphenyl ether and its derivatives, including monohalogenated ones, as sole carbon and energy sources. This includes compounds structurally related to 4-(2-Chloro-1,2-diphenylethenyl)phenol (Schmidt et al., 1992).
Priority Phenolic Compounds in Water and Industrial Effluents : Research on the determination of phenolic compounds in water, including halogenated phenols, which are structurally similar to 4-(2-Chloro-1,2-diphenylethenyl)phenol (Castillo et al., 1997).
Use in Blocked Polyisocyanates : Phenols with electron-withdrawing substituents are important as blocking agents for isocyanates. These blocked polyisocyanates have applications in producing heat-cured polyurethane products (Kalaimani et al., 2016).
Adsorption Studies Using Activated Carbon Fibers : The adsorption behavior of various substituted phenols, which are structurally related to 4-(2-Chloro-1,2-diphenylethenyl)phenol, on activated carbon fibers has been studied (Liu et al., 2010).
Synthesis of Carbon-14 Labeled Clomiphene : Clomiphene, a nonsteroidal triphenylethylene derivative which includes the structure of 4-(2-Chloro-1,2-diphenylethenyl)phenol, has been synthesized with carbon-14 labeling for research purposes (Rao et al., 1985).
Wastewater Treatment Using Manganese Oxidizing Bacteria : A study investigated the removal of phenolic compounds, including those similar to 4-(2-Chloro-1,2-diphenylethenyl)phenol, in wastewater treatment using manganese oxidizing bacteria (Wang et al., 2019).
Eigenschaften
IUPAC Name |
4-(2-chloro-1,2-diphenylethenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZKUFVAKHXHHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-1,2-diphenylethenyl)phenol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)

![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)